molecular formula C27H27NO4 B10793914 6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10793914
M. Wt: 429.5 g/mol
InChI Key: LNYCQEZPPFYNOL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework with additional fused rings . This particular compound is notable for its unique structure, which includes methoxy groups and a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from simpler precursors. The process often includes:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenyl-substituted precursors.

    Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran and isoquinoline rings.

    Coupling Reactions: The benzofuran moiety is then coupled with the tetrahydroisoquinoline framework through various coupling reactions, such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Potential applications in drug development due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and benzofuran moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its use, such as inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyflavanone: Shares the methoxy group and flavonoid structure but lacks the benzofuran moiety.

    2-Phenyl-4H-furo[2,3-h]chromen-4-one: Contains a benzofuran-like structure but differs in the overall framework.

    3,5-Dimethoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: Similar in having methoxy groups and a complex ring system.

Uniqueness

6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of methoxy groups, benzofuran moiety, and tetrahydroisoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

6,7-dimethoxy-2-[(7-methoxy-2-phenyl-1-benzofuran-4-yl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H27NO4/c1-29-23-10-9-20(22-15-24(32-27(22)23)18-7-5-4-6-8-18)16-28-12-11-19-13-25(30-2)26(31-3)14-21(19)17-28/h4-10,13-15H,11-12,16-17H2,1-3H3

InChI Key

LNYCQEZPPFYNOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)CN3CCC4=CC(=C(C=C4C3)OC)OC)C=C(O2)C5=CC=CC=C5

Origin of Product

United States

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